
Methyl 3,5-dibromobenzoate
Overview
Description
Methyl 3,5-dibromobenzoate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 3rd and 5th positions.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade bromine and catalysts, the reaction is scaled up in large reactors with efficient temperature control and mixing.
Continuous Purification: Advanced purification techniques such as continuous distillation or crystallization are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form methyl 3,5-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates such as methyl 3,5-diaminobenzoate.
Reduction: Methyl 3,5-dibromobenzyl alcohol.
Oxidation: 3,5-dibromobenzoic acid.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Methyl 3,5-dibromobenzoate serves as a versatile building block in organic synthesis. It is frequently used in the preparation of various derivatives and complex molecules.
- Case Study: Synthesis of Trifluoromethylphenyl Diazirine
In a study published in RSC Advances, this compound was utilized as a precursor for the synthesis of trifluoromethylphenyl diazirine (TPD) groups, which are important for photoaffinity labeling in chemical biology applications. The compound underwent multiple transformations including reduction and protection steps to yield the desired photolabeling agents .
2. Coordination Chemistry
this compound has been employed in coordination chemistry to synthesize metal complexes.
- Case Study: Platinum(II) Complexes
Research highlighted in Nature Communications demonstrated the use of this compound in the Stille coupling reaction to create platinum(II) complexes that exhibit vapochromic properties. These complexes show significant color changes upon exposure to different solvents, indicating their potential use in sensor applications .
Material Science Applications
1. Polymer Chemistry
The compound is also utilized in polymer synthesis, particularly in creating functionalized polymers that can exhibit specific physical properties.
- Case Study: Poly(ethynylphenyl) Synthesis
A study published in Macromolecular Chemistry and Physics described the use of this compound as a monomer for synthesizing poly(ethynylphenyl) derivatives. The resulting polymers demonstrated enhanced electrical conductivity and thermal stability .
Biological Applications
1. Medicinal Chemistry
this compound acts as an intermediate in the synthesis of biologically active compounds.
- Case Study: Antimicrobial Agents
It has been reported that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the dibromo structure have led to compounds with enhanced efficacy against various bacterial strains .
Data Table of Applications
Mechanism of Action
The mechanism of action of methyl 3,5-dibromobenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. The bromine atoms and ester group provide reactive sites for further functionalization. In biological studies, its derivatives may interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with an amino group at the 2nd position.
Methyl 3,5-dibromobenzyl alcohol: Similar structure but with a hydroxyl group instead of the ester group.
3,5-Dibromobenzoic acid: Similar structure but with a carboxyl group instead of the ester group.
Uniqueness
Methyl 3,5-dibromobenzoate is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl ester group. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability under different conditions sets it apart from other similar compounds .
Biological Activity
Methyl 3,5-dibromobenzoate is an organic compound with notable biological activity primarily due to its bromine substituents, which enhance its reactivity with various biological molecules. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.
- Chemical Formula: CHBrO
- Molecular Weight: 293.94 g/mol
- CAS Number: 51329-15-8
- Appearance: White to orange to green powder or crystals
- Melting Point: 61.0 to 65.0 °C
This compound interacts with proteins and nucleic acids through nucleophilic substitution reactions facilitated by the electron-withdrawing nature of the bromine atoms. This interaction can lead to:
- Modification of Protein Functions: The compound may alter enzyme activities, potentially inhibiting or enhancing metabolic pathways.
- Nucleic Acid Interactions: It can interact with DNA and RNA, possibly affecting gene expression and replication processes.
Biological Activity
The biological activity of this compound has been documented in several studies:
- Antimicrobial Properties: Research indicates that the compound exhibits antimicrobial activity against various pathogens, suggesting potential use as a biocide or preservative.
- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Cytotoxic Effects: Some investigations report cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Activity
A study published in Journal of Applied Microbiology demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of cell membrane integrity and interference with metabolic functions.
Enzyme Inhibition
In a pharmacological study, this compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC value of 12 µM, indicating significant potential for applications in treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC) was determined to be approximately 20 µM, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Bromine at meta positions enhances reactivity | Antimicrobial, enzyme inhibition |
Methyl 3,4-dibromobenzoate | Bromine at ortho positions | Lower antimicrobial activity |
Methyl 2,4-dibromobenzoate | Different steric effects due to bromine positioning | Varies in enzyme inhibition profiles |
Q & A
Q. What are the optimal synthetic routes for preparing methyl 3,5-dibromobenzoate with high purity (>98%)?
Basic Research Focus:
The compound is typically synthesized via esterification of 3,5-dibromobenzoic acid using methanol under acidic catalysis. A two-step approach involving bromination of methyl benzoate derivatives followed by purification via recrystallization or column chromatography is common. Key parameters include stoichiometric control of brominating agents (e.g., Br₂ or NBS) and reaction temperature (40–60°C) to avoid over-bromination .
Advanced Methodological Insight:
For advanced applications, Pd-catalyzed borylation of this compound has been employed to generate intermediates for Suzuki–Miyaura couplings. For example, HBP (hexyllithium biphenyl) and Pd(OAc)₂ are used to introduce boronate groups, enabling cross-coupling with heteroaromatic partners (e.g., chloropyridine) . Post-synthesis, HPLC or GC analysis is critical to verify purity (>98%) and monitor side products like de-esterified derivatives .
Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?
Data Contradiction Analysis:
Yield variations often arise from competing side reactions, such as incomplete bromination or ester hydrolysis. For instance, during Suzuki couplings, inconsistent yields may result from improper catalyst loading (Pd(OAc)₂ vs. Pd(PPh₃)₄) or moisture-sensitive intermediates. A systematic approach includes:
- Stepwise Monitoring: Use TLC or in-situ FTIR to track reaction progress.
- Catalyst Optimization: Screen Pd catalysts and ligands (e.g., PPh₃) to enhance coupling efficiency.
- Purification Adjustments: Employ gradient elution in column chromatography to separate closely related byproducts .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Characterization:
- ¹H/¹³C NMR: Key signals include the ester methyl group (δ ~3.9 ppm in ¹H NMR) and aromatic carbons (δ ~125–135 ppm in ¹³C NMR). The absence of -COOH peaks confirms complete esterification .
- GC-MS: Retention time and molecular ion peaks (m/z 292 for [M]⁺) validate purity and structural integrity .
Advanced Techniques:
- X-ray Crystallography: Resolves steric effects of bromine substituents on the benzoate ring, aiding in crystallinity studies for material science applications.
- HPLC-PDA: Quantifies trace impurities (e.g., residual 3,5-dibromobenzoic acid) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How is this compound utilized in the development of metallodrugs or coordination complexes?
Advanced Application Example:
The compound serves as a precursor for bifunctional ligands in Pt(II) anticancer agents. For example:
Borylation: Pd-catalyzed borylation replaces bromine with boronate groups, enabling Suzuki coupling with pyridine derivatives.
Cycloplatination: Reaction with K₂PtCl₄ forms a [N,C,N-Pt(II)] core, which is conjugated to bioactive peptides (e.g., RGDyK) via EDC/NHS-mediated amidation.
Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid for enhanced solubility and targeting .
Key Challenges:
- Balancing steric bulk from bromine atoms with ligand flexibility during metal coordination.
- Mitigating hydrolysis of the ester group under basic conditions during coupling steps .
Q. What strategies mitigate decomposition or instability of this compound during storage?
Methodological Recommendations:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
- Stabilizers: Add desiccants (e.g., molecular sieves) to containers.
- Periodic Analysis: Revalidate purity every 6 months via GC or HPLC, especially if used in sensitive reactions like peptide couplings .
Q. How does the electronic influence of bromine substituents impact the reactivity of this compound in electrophilic substitutions?
Advanced Mechanistic Insight:
The electron-withdrawing bromine groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the ester group. However, steric hindrance from bromine limits reactivity in bulky electrophiles. For example:
- Nitration: Requires fuming HNO₃/H₂SO₄ at elevated temperatures (80–100°C), yielding 4-nitro derivatives.
- Sulfonation: Proceeds sluggishly, often requiring oleum as a solvent .
Contradiction Note: Some studies report unexpected meta-substitution in polar aprotic solvents due to solvent-induced polarization effects, necessitating DFT calculations to rationalize regioselectivity .
Properties
IUPAC Name |
methyl 3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAWUZTAIOCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347467 | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51329-15-8 | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51329-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-dibromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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